molecular formula C26H20N2O B1202589 XE-991

XE-991

Cat. No.: B1202589
M. Wt: 376.4 g/mol
InChI Key: KHJFBUUFMUBONL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

XE-991: is an organic compound belonging to the class of anthracenes, which are characterized by a system of three linearly fused benzene rings. This compound is notable for its unique structure, which includes two pyridin-4-ylmethyl groups attached to the anthracen-9-one core .

Chemical Reactions Analysis

Types of Reactions: XE-991 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

XE-991 has several applications in scientific research:

Mechanism of Action

The mechanism of action of XE-991 involves its interaction with specific molecular targets. The pyridin-4-ylmethyl groups can facilitate binding to nucleic acids or proteins, potentially disrupting their normal function. The anthracene core can intercalate into DNA, affecting replication and transcription processes. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H20N2O

Molecular Weight

376.4 g/mol

IUPAC Name

10,10-bis(pyridin-4-ylmethyl)anthracen-9-one

InChI

InChI=1S/C26H20N2O/c29-25-21-5-1-3-7-23(21)26(17-19-9-13-27-14-10-19,18-20-11-15-28-16-12-20)24-8-4-2-6-22(24)25/h1-16H,17-18H2

InChI Key

KHJFBUUFMUBONL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5

Pictograms

Irritant

Synonyms

10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone
XE 991, anthracenone
XE-991
XE991 cpd

Origin of Product

United States

Synthesis routes and methods

Procedure details

Mucoadhesive thermoreversible gel formulations comprising diazepam, AMN082, D-methionine, Ganciclovir, SRT-501, neomycin, the KCNQ modulator XE-991 are prepared using a procedure similar to the procedure in Example 11. In further examples, mucoadhesive thermoreversible gel formulations comprising micronized diazepam, AMN082, D-methionine, Ganciclovir, SRT-501, neomycin, the KCNQ modulator XE-991 are prepared using a procedure similar to the procedure in Example 11.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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